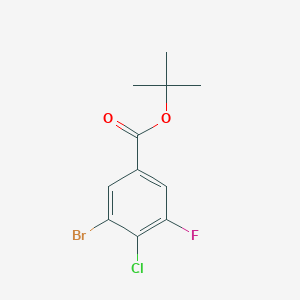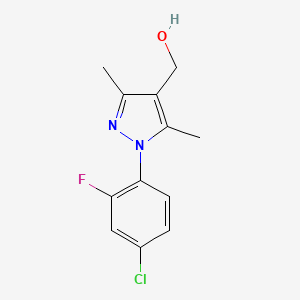
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole (4-BPCFP) is a heterocyclic aromatic compound with a pyrazole ring. It is an important synthetic intermediate used in various chemical reactions, such as the synthesis of drugs, dyes, and pesticides. 4-BPCFP is also used in the preparation of various pharmaceuticals, including anticonvulsants, analgesics, and antibiotics.
Applications De Recherche Scientifique
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is a versatile compound and has been used in many scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of pesticides on the environment. It has also been used to study the effects of various compounds on the immune system. Additionally, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been used to study the effects of various compounds on cancer cells, as well as to study the effects of various compounds on the metabolism of plants.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is not fully understood. However, it is believed that 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole interacts with various proteins, enzymes, and receptors in the body. It is believed that 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole binds to these proteins, enzymes, and receptors, thereby activating or inhibiting their activity. This can lead to various biochemical and physiological effects, depending on the target.
Biochemical and Physiological Effects
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the production of harmful free radicals. Additionally, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole in laboratory experiments is advantageous due to its relatively low cost, availability, and stability. Additionally, it is easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole in laboratory experiments. For example, it is not very soluble in water, so it must be dissolved in an organic solvent for use in experiments. Additionally, it is not very stable in the presence of light or heat, so it must be stored in a dark, cool place.
Orientations Futures
There are many potential future directions for the use of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole in scientific research. For example, it could be used to study the effects of various compounds on the immune system and cancer cells. Additionally, it could be used to study the effects of various compounds on the metabolism of plants. It could also be used to study the effects of various compounds on the nervous system, as well as to study the effects of pesticides on the environment. Furthermore, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole could be used to develop new drugs, dyes, and pesticides.
Méthodes De Synthèse
The synthesis of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is usually achieved via a reaction between 4-bromobenzaldehyde and 4-chloro-2-fluorobenzoyl chloride. The reaction is conducted in the presence of a base, such as potassium carbonate, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 80-95°C. The product can then be isolated and purified by recrystallization.
Propriétés
IUPAC Name |
4-bromo-1-(4-chloro-2-fluorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFN2/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOWBKQSQRVOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)





